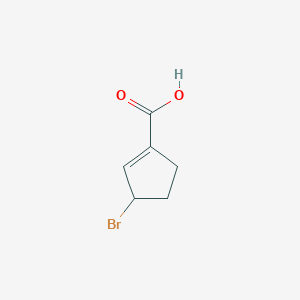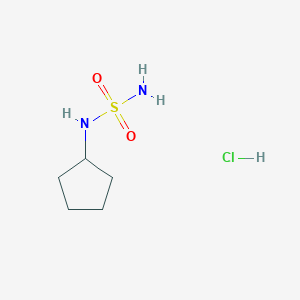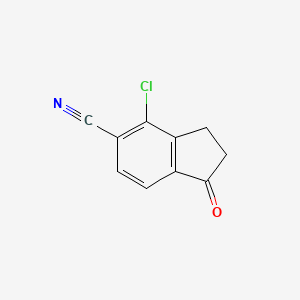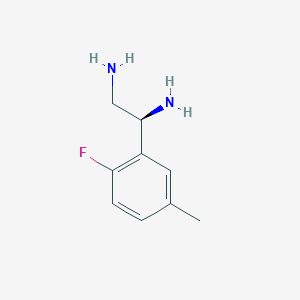
3-(1-Aminoprop-2-EN-1-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminoprop-2-EN-1-YL)phenol is an organic compound with the molecular formula C9H11NO It consists of a phenol group substituted with a 1-aminoprop-2-en-1-yl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nucleophilic Aromatic Substitution: One common method for synthesizing phenol derivatives involves nucleophilic aromatic substitution.
Preparation from Diazonium Salts: Another method involves the preparation of phenols from diazonium salts.
Industrial Production Methods
Industrial production of phenol derivatives often involves the oxidation of cumene (isopropylbenzene) to form cumene hydroperoxide, which is then cleaved to produce phenol and acetone .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 3-(1-Aminoprop-2-EN-1-YL)phenol can undergo oxidation reactions, where the phenol group is oxidized to form quinones.
Reduction: The compound can also undergo reduction reactions, particularly at the double bond in the 1-aminoprop-2-en-1-yl group.
Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitution on the phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as saturated amines.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(1-Aminoprop-2-EN-1-YL)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminoprop-2-EN-1-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in electron transfer reactions, while the 1-aminoprop-2-en-1-yl group can interact with nucleophiles and electrophiles. These interactions can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The simplest phenol derivative, used widely in industry and research.
3-Aminophenol: Similar structure but lacks the double bond in the side chain.
4-(1-Aminoprop-2-EN-1-YL)phenol: Similar structure but with the substituent at the para position.
Uniqueness
3-(1-Aminoprop-2-EN-1-YL)phenol is unique due to the presence of both a phenol group and an unsaturated amine side chain. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
3-(1-aminoprop-2-enyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-2-9(10)7-4-3-5-8(11)6-7/h2-6,9,11H,1,10H2 |
Clave InChI |
YJPWRKWXAYIBSV-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CC(=CC=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13049462.png)
![6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B13049473.png)







